![molecular formula C13H13N3O B3031480 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone CAS No. 389117-38-8](/img/structure/B3031480.png)

1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone

Overview

Description

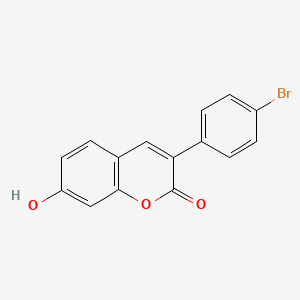

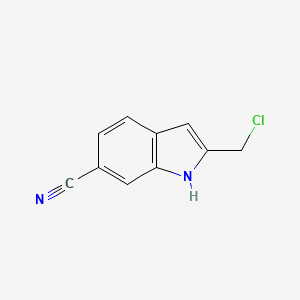

“1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone” is a chemical compound . It has a molecular formula of C13H13N3O and a molecular weight of 227.26 g/mol.

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone”, has been a topic of interest in recent years . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Scientific Research Applications

The 1,5-naphthyridine derivatives, including the compound you’ve mentioned, have gained significance in medicinal chemistry. These molecules exhibit a wide range of biological activities, making them intriguing subjects for research. In this analysis, we’ll explore various aspects of 1,5-naphthyridines, focusing on their synthesis, reactivity, and applications.

Synthesis Strategies: Researchers have developed several synthetic strategies for 1,5-naphthyridines. These methods involve constructing the naphthyridine ring system from simpler precursors. Notably, alkyl halides readily react with 1,5-naphthyridines to yield N-alkyl-substituted derivatives . These synthetic pathways provide access to diverse analogs for further investigation.

Reactivity: 1,5-Naphthyridines display interesting reactivity patterns. For instance:

- Dehydrogenative Coupling : A water-soluble iridium catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water through dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols .

- Biological Activity : Some derivatives exhibit promising biological activity. For example, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea displayed potent inhibition against Aurora kinases A and B . However, its antiproliferative activity in tumor cell lines was relatively low.

Applications

Let’s explore the applications of 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone:

Medicinal Chemistry: 1,5-Naphthyridines have drawn attention in drug discovery due to their diverse biological activities. Researchers explore their potential as:

- Anticancer Agents : Some derivatives exhibit promising anticancer properties . Further studies could unveil novel mechanisms and optimize their efficacy.

Metal Complexes: Given their reactivity, 1,5-naphthyridines can form metal complexes. These complexes might find applications in catalysis, materials science, or bioinorganic chemistry.

Other Potential Fields: While research continues, keep an eye out for emerging applications in fields such as materials science, organic electronics, and photophysics.

Mechanism of Action

Target of Action

It is known that naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities and are used in the treatment of several human diseases .

Mode of Action

Naphthyridines are known to interact with various biological targets due to their diverse biological activities . The exact interaction of this compound with its targets would need further investigation.

Biochemical Pathways

Given the diverse biological activities of naphthyridines, it can be inferred that multiple biochemical pathways might be affected .

Result of Action

Given the diverse biological activities of naphthyridines, it can be inferred that this compound might have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9(17)16-6-4-12-11(8-16)7-10-3-2-5-14-13(10)15-12/h2-3,5,7H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJGNHSQUFBDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C3C=CC=NC3=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399803 | |

| Record name | 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone | |

CAS RN |

389117-38-8 | |

| Record name | 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)